molecular formula C11H14N2O B2911023 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1936472-70-6

5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2911023
CAS No.: 1936472-70-6
M. Wt: 190.246
InChI Key: CGZOGSJSUCFBHA-UHFFFAOYSA-N
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Description

5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound features an amino group at the 5th position, two methyl groups at the 4th position, and a carbonyl group at the 3rd position, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione, the compound can be synthesized through a series of steps involving amination, cyclization, and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficient and consistent output.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the carbonyl group or other functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    4,4-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one: A closely related compound lacking the amino group.

Uniqueness

5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of the amino group at the 5th position and the two methyl groups at the 4th position. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZOGSJSUCFBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CNC1=O)C=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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